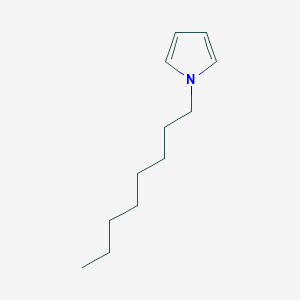

1-n-Octylpyrrole

Übersicht

Beschreibung

1-n-Octylpyrrole is an organic compound with the molecular formula C12H21N. It is a derivative of pyrrole, where the hydrogen atom at the nitrogen position is replaced by an octyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-n-Octylpyrrole can be synthesized through the reaction of pyrrole with 1-bromooctane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrole attacks the carbon atom of 1-bromooctane, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-n-Octylpyrrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrrole derivatives with functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can convert it into saturated pyrrolidine derivatives.

Substitution: It can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Products include 1-octyl-2,5-diketopyrrole and 1-octylpyrrole-2-carboxylic acid.

Reduction: Products include 1-octylpyrrolidine.

Substitution: Products vary depending on the substituent introduced, such as 1-octyl-2-chloropyrrole or 1-octyl-2-sulfonylpyrrole.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1-n-Octylpyrrole in OLEDs and Photovoltaics

This compound is widely recognized for its role in enhancing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Its unique properties, including solubility and stability, make it an ideal candidate for these applications.

-

Properties :

- Molecular formula: CHN

- Melting point: Approximately 20 °C

- Solubility: Highly soluble in common organic solvents, which facilitates its integration into various formulations.

-

Performance Enhancements :

- In OLEDs, this compound improves charge transport and light emission efficiency.

- In OPVs, it enhances the stability and efficiency of the active layer, contributing to better energy conversion rates.

| Application | Effect on Performance | Reference |

|---|---|---|

| OLEDs | Improved charge transport | |

| Organic Photovoltaics | Enhanced stability and efficiency |

Marine Biology

Chemical Defense Mechanism

Recent studies have highlighted the role of alkylpyrrole sulfamates, including this compound, in marine organisms as chemical deterrents against predators. This application is particularly relevant in understanding ecological interactions within marine ecosystems.

- Deterrent Effects :

- Research indicates that this compound sulfamate significantly deters fish feeding on certain marine worms, showcasing its potential as a natural defense mechanism.

- Case Study :

- A study on Cirriformia tentaculata revealed that extracts containing this compound sulfamate led to a notable rejection rate by bluehead wrasse fish, demonstrating its effectiveness as a feeding deterrent.

| Marine Organism | Concentration of Pyrrole Sulfamates | Deterrent Effect | Reference |

|---|---|---|---|

| Cirriformia tentaculata | 0.8% (dry mass) | Strong deterrence |

Material Science

Conductive Polymers

This compound is also utilized in the development of conductive polymers, which are essential in various applications including sensors and batteries. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability.

- Applications in Batteries :

- The compound can be used to improve the thermal runaway prevention mechanisms in lithium-ion batteries by modifying the polymer's thermal properties.

Future Research Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Enhanced Formulations : Investigating blends with other conductive materials to further improve electronic properties.

- Ecological Studies : Expanding research on the ecological roles of alkylpyrroles in marine environments to understand their impact on food webs.

- Industrial Applications : Exploring scalable production methods for commercial applications in electronics and materials science.

Wirkmechanismus

The mechanism of action of 1-n-Octylpyrrole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing biochemical processes. The octyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-n-Butylpyrrole: A shorter alkyl chain derivative with different solubility and reactivity properties.

1-n-Hexylpyrrole: An intermediate alkyl chain derivative with properties between those of 1-n-Butylpyrrole and 1-n-Octylpyrrole.

1-n-Decylpyrrole: A longer alkyl chain derivative with increased hydrophobicity and different chemical behavior.

Uniqueness: this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for applications requiring moderate solubility in both aqueous and organic solvents. Its longer alkyl chain compared to 1-n-Butylpyrrole and 1-n-Hexylpyrrole provides distinct physical and chemical properties, while it is less hydrophobic than 1-n-Decylpyrrole, offering a unique set of characteristics for various applications.

Biologische Aktivität

1-n-Octylpyrrole is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its hydrophobic nature and potential applications in various fields, exhibits significant pharmacological properties including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a hydrophobic compound with the following chemical structure:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

The hydrophobicity of this compound contributes to its ability to interact with biological membranes, influencing its pharmacological effects.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, a study reported that compounds similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce inflammatory responses. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

This suggests potential applications in cancer therapeutics.

Case Studies

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The results demonstrated that at a concentration of 100 µg/mL, the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound using LPS-stimulated RAW264.7 macrophages. The treatment with this compound resulted in a marked decrease in nitric oxide (NO) production, indicating its role in modulating inflammatory pathways.

Eigenschaften

IUPAC Name |

1-octylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCMRJJCPRARIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442689 | |

| Record name | 1-n-Octylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-65-9 | |

| Record name | 1-n-Octylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-n-Octylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.